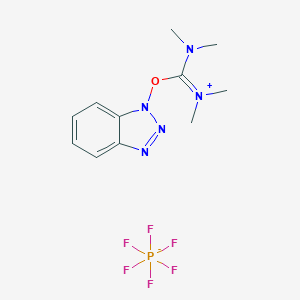

2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

Descripción general

Descripción

“2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate” is used as a coupling reagent for solid-phase peptide synthesis. It has been shown to effectively suppress racemization .

Molecular Structure Analysis

The molecular formula of “2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate” is C11H16F6N5OP . The InChI representation of the molecule is InChI=1S/C11H16N5O.F6P/c1-14 (2)11 (15 (3)4)17-16-10-8-6-5-7-9 (10)12-13-16;1-7 (2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 .

Physical And Chemical Properties Analysis

The molecular weight of “2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate” is 379.24 g/mol . It is a white to pale cream fine crystalline powder . It has a melting point of 250 °C and is soluble in water at a concentration of 1.6 g/L .

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis

TBTU is used as a coupling reagent in solid-phase peptide synthesis. It helps in forming peptide bonds without racemization, which is crucial for maintaining the integrity of chiral centers in peptides .

Suppression of Racemization

During peptide bond formation, TBTU has been shown to effectively suppress racemization. This property is particularly important when synthesizing peptides that require high chiral purity .

Unfortunately, the search results did not provide enough information to cover six to eight unique applications in detail. The applications mentioned above are based on the limited information available from the sources. For a more comprehensive analysis, access to specialized databases or scientific literature might be necessary.

Mecanismo De Acción

Target of Action

The primary target of 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, also known as TBTU, is carboxylic acids . It is used as a coupling reagent in peptide synthesis . The role of TBTU is to facilitate the formation of peptide bonds, which are crucial for the structure and function of proteins.

Mode of Action

TBTU interacts with carboxylic acids to form peptide bonds in a process known as amide coupling . This reaction is essential in the synthesis of peptides, as it allows for the linking of individual amino acids into a chain. TBTU has been shown to effectively suppress racemization , which is the conversion of a specific stereoisomer into a mixture of stereoisomers. This property is crucial in peptide synthesis, as it ensures the correct spatial arrangement of the amino acids, which is vital for the biological activity of the peptide.

Biochemical Pathways

The primary biochemical pathway affected by TBTU is peptide synthesis . By facilitating the formation of peptide bonds, TBTU plays a crucial role in the production of peptides. The downstream effects of this include the formation of proteins, which are essential for numerous biological processes, including enzymatic reactions, signal transduction, and the formation of cellular structures.

Pharmacokinetics

Its solubility in dmf (dimethylformamide) suggests that it may be well-absorbed in environments where dmf or similar solvents are present .

Result of Action

The result of TBTU’s action is the formation of peptide bonds, leading to the synthesis of peptides . This is a crucial process in biology, as peptides form the basis of proteins, which carry out a vast array of functions in living organisms. By facilitating peptide synthesis, TBTU aids in the production of these essential biomolecules.

Action Environment

The action of TBTU is influenced by several environmental factors. It is known to decompose at temperatures of 195-199°C , suggesting that it is stable under normal laboratory conditions but may be unstable under high heat. Additionally, its solubility in DMF indicates that it may be more effective in environments where this solvent is present. The presence of carboxylic acids is also crucial for TBTU’s action, as these are its primary targets in peptide synthesis .

Propiedades

IUPAC Name |

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYZFNUUOSSNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335774 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |

CAS RN |

625384-22-7, 94790-37-1 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625384-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-, 3-oxide, hexafluorophosphate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in the synthesis of the d-amino acid peptide described in the research?

A1: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) acts as a coupling reagent in solid-phase peptide synthesis []. In the research paper, HBTU facilitates the formation of amide bonds between consecutive d-amino acids, enabling the researchers to construct the desired d-amino acid peptide sequence on a solid support. This methodology is widely used in peptide chemistry for its efficiency and versatility.

Q2: Why is the use of d-amino acids significant in designing the peptide for this specific application?

A2: The research focuses on developing a peptide for targeted radionuclide therapy of renal cell carcinoma []. Using d-amino acids instead of naturally occurring l-amino acids results in a peptide resistant to enzymatic degradation within the body. This resistance is crucial for the peptide to remain intact and deliver the radioactive payload (iodine-125 in this case) to the tumor site, improving its residence time and consequently enhancing the therapeutic effect.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)